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Compound of Interest

(2-Amino-5-bromo-3-
Compound Name:
methoxyphenyl)methanol

Cat. No.: B1522314

Introduction: A Versatile Scaffolding for Modern
Synthesis

(2-Amino-5-bromo-3-methoxyphenyl)methanol is a trifunctional aromatic building block of
significant interest to researchers in medicinal chemistry and materials science.[1] Its unique
arrangement of a nucleophilic aniline, a reactive benzylic alcohol, and a versatile aryl bromide
on a single phenyl ring presents a powerful platform for the construction of complex molecular
architectures. The strategic placement of these groups allows for selective, sequential, or
tandem reactions, providing a streamlined approach to diversity-oriented synthesis.

The presence of the bromine atom is particularly noteworthy. Halogenated intermediates,
especially bromides, are cornerstones of modern synthetic chemistry, primarily serving as key
handles for palladium-catalyzed cross-coupling reactions.[2] The carbon-bromine bond's
reactivity is optimal for oxidative addition to palladium(0) catalysts, often allowing for milder
reaction conditions compared to analogous chlorides.[2] Furthermore, the amino and hydroxyl
moieties can form critical hydrogen bonds, a feature often exploited in drug design to enhance
binding affinity with biological targets.[3]

This document serves as a comprehensive guide to the reactivity and synthetic applications of
this compound. It provides not just protocols, but also the underlying mechanistic rationale to
empower researchers to adapt and innovate upon these foundational methods.
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Physicochemical Properties & Handling

A clear understanding of a reagent's physical properties is fundamental to its effective use in

the laboratory.

Property Value Source

CAS Number 953039-12-8 [1]

Molecular Formula CsH10BrNO2 Derived from Structure
Molecular Weight 232.07 g/mol Derived from Formula

Typically an off-white to light-

Appearance ) General Supplier Data
yellow solid
Soluble in Methanol, DMSO,

Solubility DMF; sparingly soluble in General Chemical Principles

water

Safety & Handling: (2-Amino-5-bromo-3-methoxyphenyl)methanol should be handled in a

well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including

safety glasses, a lab coat, and chemical-resistant gloves. Based on analogous structures, it

may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye

irritation.[4] Store in a cool, dry place away from oxidizing agents.

Core Reactivity: A Trifecta of Functional Groups

The synthetic potential of (2-Amino-5-bromo-3-methoxyphenyl)methanol stems from the

distinct reactivity of its three primary functional groups. The interplay between these sites

allows for a high degree of synthetic control.
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(2-Amino-5-bromo-3-methoxyphenyl)methanol

Structure

Key Reactive Sites & Transformations
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Caption: Key reactive sites of (2-Amino-5-bromo-3-methoxyphenyl)methanol.

Reactions at the Benzylic Alcohol

The primary alcohol is susceptible to oxidation. The choice of oxidant is critical as it dictates the
final product.

» Mild Oxidation: Reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane
(DMP) will selectively oxidize the alcohol to the corresponding aldehyde, (2-Amino-5-bromo-
3-methoxyphenyl)carbaldehyde. This is often the desired pathway as the aldehyde retains a
valuable functional handle for subsequent reactions like reductive amination or Wittig
olefination. The oxidation to a related ketone structure has been documented for an
analogous compound.[5]

» Strong Oxidation: Stronger oxidants such as potassium permanganate (KMnOa) or Jones
reagent (CrOs in sulfuric acid) will typically oxidize the alcohol directly to the carboxylic acid,
2-Amino-5-bromo-3-methoxybenzoic acid. This transformation is useful when an acidic
moiety is required for amide coupling or other carboxylate-based chemistries.
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Reactions at the Anilino Group

The electron-rich amino group is a potent nucleophile and a directing group for electrophilic
aromatic substitution.

o N-Acylation/Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, or
sulfonyl chlorides in the presence of a non-nucleophilic base (e.qg., pyridine, triethylamine) to
form stable amides or sulfonamides. This is a common first step to protect the amine, reduce
its activating effect on the ring, and introduce new structural elements.

o N-Alkylation: While direct alkylation can be challenging due to risks of over-alkylation,
reductive amination (reacting the corresponding aldehyde with an amine source) provides a
controlled method for introducing alkyl groups.

» Diazotization: The primary amine can be converted to a diazonium salt using nitrous acid
(generated in situ from NaNO:z and HCI) at low temperatures. This intermediate is highly
versatile and can be substituted via Sandmeyer reactions to introduce a wide range of
functionalities (e.g., -Cl, -CN, -OH).

Reactions at the Aryl Bromide: The Cross-Coupling Hub

The carbon-bromine bond is the premier site for building molecular complexity through
palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive in
the rate-limiting oxidative addition step than a C-Cl bond, making it the preferred halide for
these transformations.[2]

e Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron
reagent (boronic acid or ester) to form a new carbon-carbon bond. It is one of the most
robust and widely used methods for constructing biaryl systems, which are prevalent in
pharmaceuticals.

¢ Buchwald-Hartwig Amination: This allows for the formation of a new carbon-nitrogen bond by
coupling the aryl bromide with a primary or secondary amine. It is an invaluable tool for
synthesizing complex aniline derivatives.

e Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide
and a terminal alkyne, providing a direct route to aryl alkynes, which are versatile
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intermediates for further transformations or as components in conjugated materials.

Detailed Application Protocols

The following protocols are designed to be self-validating, with clear steps for execution,
monitoring, and purification.

Protocol 1: Mild Oxidation to (2-Amino-5-bromo-3-
methoxyphenyl)carbaldehyde

Principle: Selective oxidation of the primary alcohol to an aldehyde using Dess-Martin
periodinane (DMP), a mild and high-yielding oxidant that avoids over-oxidation to the carboxylic
acid and is tolerant of the aniline group.

Materials:

(2-Amino-5-bromo-3-methoxyphenyl)methanol (1.0 equiv)
e Dess-Martin periodinane (DMP) (1.2 equiv)

e Dichloromethane (DCM), anhydrous

o Saturated aqueous sodium bicarbonate (NaHCOs)

o Saturated aqueous sodium thiosulfate (Na2S20s3)

¢ Magnesium sulfate (MgSOa), anhydrous

» Round-bottom flask, magnetic stirrer, TLC plates (silica gel)
Procedure:

e Dissolve (2-Amino-5-bromo-3-methoxyphenyl)methanol in anhydrous DCM (approx. 0.1
M concentration) in a round-bottom flask under a nitrogen atmosphere.

e Cool the solution to 0 °C using an ice bath.

e Add Dess-Martin periodinane (1.2 equiv) to the stirred solution in one portion.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor Progress: Track the consumption of the starting material by Thin Layer
Chromatography (TLC), eluting with a 3:1 Hexanes:Ethyl Acetate mixture. The product
aldehyde should have a higher Rf value than the starting alcohol.

Work-up: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by
pouring it into a stirred mixture of saturated NaHCOs and saturated Na=S20s (1:1 ratio,
approx. 5 times the volume of the reaction). Stir vigorously for 15 minutes until the layers are
clear.

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

Combine the organic layers, wash with brine, dry over anhydrous MgSOa, filter, and
concentrate under reduced pressure.

Purification: Purify the resulting crude aldehyde by flash column chromatography on silica
gel, using a gradient of Hexanes:Ethyl Acetate as the eluent.

Protocol 2: Suzuki-Miyaura Cross-Coupling with
Phenylboronic Acid

Principle: A palladium-catalyzed cross-coupling reaction to form a new C-C bond, replacing the

bromine atom with a phenyl group. This demonstrates the core utility of the aryl bromide

handle. The choice of a palladium catalyst and ligand is crucial for efficient turnover.[2]

Materials:

(2-Amino-5-bromo-3-methoxyphenyl)methanol (1.0 equiv)
Phenylboronic acid (1.5 equiv)

Pd(PPhs)a (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
Potassium carbonate (K2COs3) (3.0 equiv)

Toluene and Water (4:1 solvent mixture)
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» Round-bottom flask with reflux condenser, magnetic stirrer, nitrogen inlet

Click to download full resolution via product page

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Procedure:

e To a round-bottom flask, add (2-Amino-5-bromo-3-methoxyphenyl)methanol (1.0 equiv),
phenylboronic acid (1.5 equiv), and K2COs (3.0 equiv).

e Add the toluene/water (4:1) solvent mixture.

» Degassing: Bubble nitrogen gas through the stirred mixture for 20 minutes. This step is
critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

e Add the Pd(PPhs)a catalyst (0.05 equiv) to the flask and equip it with a reflux condenser.

¢ Heat the reaction mixture to 90-100 °C and stir vigorously under a nitrogen atmosphere.

e Monitor Progress: Follow the reaction by TLC or LC-MS until the starting material is
consumed (typically 4-12 hours).

o Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with
ethyl acetate (2x).

o Combine the organic layers, wash with brine, dry over anhydrous Na2SOa, filter, and
concentrate in vacuo.
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« Purification: Purify the crude product by flash column chromatography on silica gel to yield
the desired biaryl product.

Conclusion

(2-Amino-5-bromo-3-methoxyphenyl)methanol is a quintessential example of a modern
synthetic building block, offering multiple, orthogonally reactive sites. Its true power lies in the
synthetic chemist's ability to selectively address the alcohol, amine, or aryl bromide, enabling
the rapid construction of diverse and complex molecules. The protocols and principles outlined
in this guide provide a robust foundation for leveraging this versatile reagent in drug discovery
and materials science programs.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1522314#reactions-of-2-amino-5-bromo-3-
methoxyphenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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